molecular formula C14H11BrFN3O B2574647 4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide CAS No. 1436182-68-1

4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide

Cat. No.: B2574647
CAS No.: 1436182-68-1
M. Wt: 336.164
InChI Key: NWBNFKCTIOLBEA-UHFFFAOYSA-N
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Description

4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide is a synthetic pyrrole carboxamide derivative featuring a brominated pyrrole core, a methyl substituent at position 1, and a cyano-(2-fluorophenyl)methyl group at the amide nitrogen.

Properties

IUPAC Name

4-bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFN3O/c1-19-8-9(15)6-13(19)14(20)18-12(7-17)10-4-2-3-5-11(10)16/h2-6,8,12H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBNFKCTIOLBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC(C#N)C2=CC=CC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the cyano group with the 2-fluorophenylmethyl group under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Chemistry: In organic synthesis, 4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.

Industry: In the material science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluorophenyl groups can enhance the compound’s binding affinity and specificity, while the pyrrole ring may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aromatic Amides

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Core Structure : Dihydropyridine carboxamide vs. pyrrole carboxamide.
  • Substituents : Bromo and methyl groups on the aromatic ring.
  • Key Findings :
    • The dihedral angle between aromatic rings is 8.38°, indicating near-planar conformation, which enhances π-conjugation and intermolecular hydrogen bonding (N–H⋯O) .
    • Bromine’s electron-withdrawing effect may stabilize the amide linkage, similar to the bromo-pyrrole in the target compound.
  • Divergence : The dihydropyridine core may offer different electronic properties compared to the pyrrole ring, affecting solubility and target binding.
25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl; )
  • Core Structure : Benzeneethanamine vs. pyrrole carboxamide.
  • Substituents : 2-fluorophenylmethyl and chloro groups.
  • Key Findings :
    • The 2-fluorophenyl group enhances metabolic stability and lipophilicity, a trait shared with the target compound’s fluorophenyl moiety .
    • Ethylamine linker vs. carboxamide bridge: The latter may improve hydrogen-bonding capacity and target selectivity.

Fluorophenyl-Containing Compounds

TOZ 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate; )
  • Core Structure: Oxazolidinone vs. pyrrole carboxamide.
  • Substituents : 2-fluorophenyl and triazolyl groups.
  • Key Findings: Degradation in simulated gastric fluid highlights instability of the oxazolidinone core under acidic conditions . The target compound’s pyrrole-carboxamide scaffold may offer superior stability, though experimental data is lacking.

Pyrrole Carboxamide Derivatives

4-[2-(2-Chloro-4-fluoroanilino)-5-methyl-4-pyrimidinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide ()
  • Core Structure: Pyrrole carboxamide with pyrimidinyl and anilino substituents.
  • Substituents : Chloro, fluoro, and hydroxyethyl groups.
  • Key Findings: Halogen substituents (Cl, F) improve binding affinity to kinase targets, suggesting the target’s bromo group could similarly enhance activity . Hydrophilic groups (e.g., hydroxyethyl) may improve solubility compared to the target’s cyano substituent.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Halogen Stability Notes Reference
Target Compound Pyrrole carboxamide Bromo, methyl, cyano-(2-fluorophenyl)methyl Br, F Not reported
N-(3-Bromo-2-methylphenyl) carboxamide Dihydropyridine carboxamide Bromo, methyl Br Stable in solid state
25C-NBF HCl Benzeneethanamine Chloro, 2-fluorophenylmethyl Cl, F Likely stable in acidic media
TOZ 1a Oxazolidinone 2-fluorophenyl, triazolyl F Degrades in gastric fluid

Research Implications and Gaps

  • Electronic Effects : Bromine’s polarizability may enhance halogen bonding in the target compound, analogous to ’s brominated analog .
  • Stability : Fluorophenyl groups generally improve metabolic stability (e.g., 25C-NBF HCl in ), but the target’s carboxamide linkage requires empirical validation .
  • Synthetic Challenges: The cyano group’s steric and electronic effects may complicate crystallization, necessitating SHELXL or ORTEP-3 for structural analysis .

Biological Activity

4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide is a compound of interest due to its potential therapeutic applications. Its unique structure, featuring a pyrrole ring, bromine substitution, and a cyano group, suggests diverse biological activities. This article reviews the biological activity of this compound, drawing on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8BrN3O\text{C}_9\text{H}_8\text{Br}\text{N}_3\text{O}

Key Features:

  • Pyrrole Ring : Imparts stability and biological activity.
  • Bromine Atom : Known to enhance antibacterial properties.
  • Cyano Group : May contribute to anti-cancer activity.

Antimicrobial Activity

Research indicates that compounds with pyrrole structures exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains.

Pathogen MIC (µg/mL) Reference
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125
Escherichia coli3.12 - 12.5

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound's structural features may also endow it with anticancer properties. Studies have shown that pyrrole derivatives can inhibit key signaling pathways involved in cancer progression, particularly those related to the epidermal growth factor receptor (EGFR).

  • Mechanism of Action : The inhibition of EGFR signaling pathways has been linked to the compound's ability to induce apoptosis in cancer cells.
  • In Vivo Studies : Animal models have demonstrated promising results in reducing tumor size when treated with similar pyrrole compounds.

Case Studies

  • Study on Antibacterial Activity :
    A recent study evaluated the antibacterial efficacy of various pyrrole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than traditional antibiotics like vancomycin .
  • Evaluation of Anticancer Properties :
    Another study focused on the anticancer potential of pyrrole-based compounds in human cancer cell lines. The findings suggested that these compounds could effectively inhibit cell proliferation and induce cell cycle arrest at specific phases, highlighting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving regioselective bromination and fluorophenyl substitution in this compound?

  • Methodology : Optimize bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) with a radical initiator like AIBN. For fluorophenyl substitution, employ Ullmann coupling or Pd-catalyzed cross-coupling under inert atmospheres. Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
  • Key Considerations : Solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) and catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) significantly impact yield. Purify intermediates via column chromatography (silica gel, gradient elution) .

Q. How should researchers characterize the stereochemical configuration of the cyano-(2-fluorophenyl)methyl group?

  • Methodology : Use X-ray crystallography for definitive structural confirmation. If crystals are unavailable, employ NOESY NMR to analyze spatial proximity of protons or compare experimental CD spectra with computational predictions (TD-DFT) .
  • Validation : Cross-reference IR spectra (C≡N stretch ~2200 cm⁻¹) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) to confirm functional group integrity .

Q. What purification techniques are critical for isolating this compound from byproducts like dehalogenated analogs?

  • Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate halogenated vs. non-halogenated species. For scale-up, implement recrystallization in ethanol/water mixtures (4:1 v/v) to exploit solubility differences .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., brominated pyrrole ring). Use Fukui indices to rank susceptibility to nucleophilic attack .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology :

Pharmacokinetic Analysis : Assess metabolic stability via liver microsome assays (e.g., CYP450 isoforms).

Solubility Optimization : Use co-solvents (PEG-400) or nanoformulation to enhance bioavailability.

Target Engagement : Validate binding affinity (SPR or ITC) against purported targets (e.g., kinase domains) under physiological conditions .

Q. How do steric and electronic effects of the 2-fluorophenyl group influence binding to biological targets?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents varying in electronegativity (e.g., Cl, CF₃) and position (ortho vs. para).
  • Docking Simulations : Use AutoDock Vina to model ligand-protein interactions, focusing on halogen bonding (C-F⋯backbone amides) and π-π stacking .
    • Data Interpretation : Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

Q. What experimental design principles minimize batch-to-batch variability in large-scale synthesis?

  • Methodology :

DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, catalyst loading, stoichiometry).

Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .

  • Statistical Validation : Use ANOVA to identify significant factors and establish control limits for reproducibility .

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